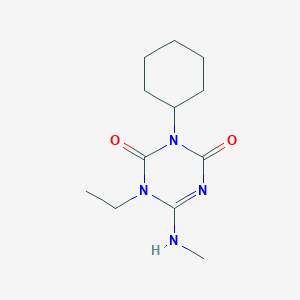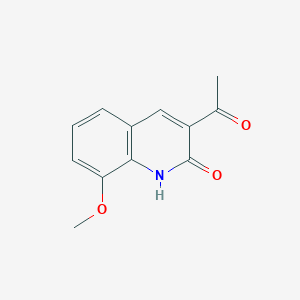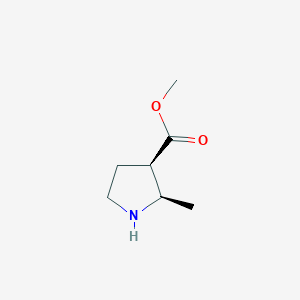![molecular formula C34H32O2S2 B13128560 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 84674-66-8](/img/structure/B13128560.png)
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is an organic compound with the molecular formula C34H32O2S2. It is a derivative of anthraquinone, featuring two tert-butylphenylthio groups attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves the reaction of 1,5-dichloroanthraquinone with 4-tert-butylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The tert-butylphenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. Its unique structure allows it to interact with specific biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis((4-methylphenyl)thio)anthracene-9,10-dione
- 1,5-Bis((4-ethylphenyl)thio)anthracene-9,10-dione
- 1,5-Bis((4-isopropylphenyl)thio)anthracene-9,10-dione
Comparison
Compared to its similar compounds, 1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance its stability. This structural feature also influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
84674-66-8 |
|---|---|
Molecular Formula |
C34H32O2S2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1,5-bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C34H32O2S2/c1-33(2,3)21-13-17-23(18-14-21)37-27-11-7-9-25-29(27)31(35)26-10-8-12-28(30(26)32(25)36)38-24-19-15-22(16-20-24)34(4,5)6/h7-20H,1-6H3 |
InChI Key |
BBEQBQNWFVVYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


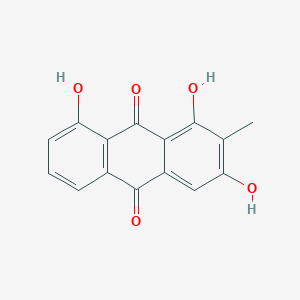
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
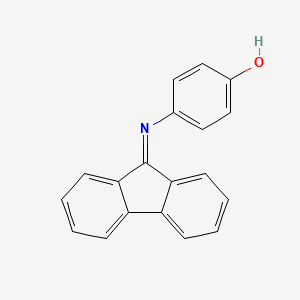
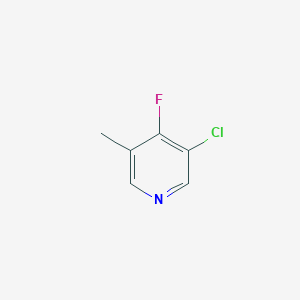
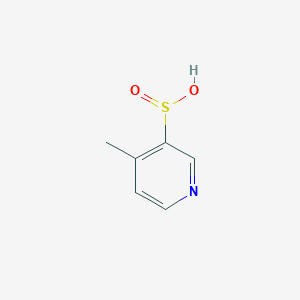
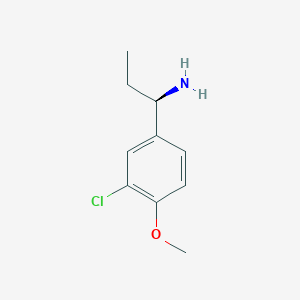
![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)


